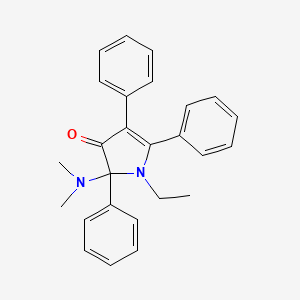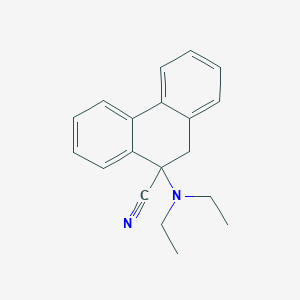
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is an organic compound known for its unique chemical structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a diethylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene with diethylamine and a suitable nitrile source under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrene oxides, while reduction can produce primary amines.
Scientific Research Applications
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: A related compound with a diethylamino group attached to a phenol ring.
Phenoxazine Derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
9-(Diethylamino)-9,10-dihydrophenanthrene-9-carbonitrile is unique due to its specific combination of functional groups and the phenanthrene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
87871-24-7 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
9-(diethylamino)-10H-phenanthrene-9-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-3-21(4-2)19(14-20)13-15-9-5-6-10-16(15)17-11-7-8-12-18(17)19/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
RLQPJPWTPFBVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CC2=CC=CC=C2C3=CC=CC=C31)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


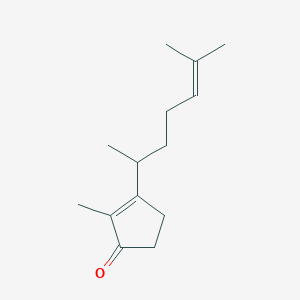
-lambda~5~-phosphane](/img/structure/B14396097.png)
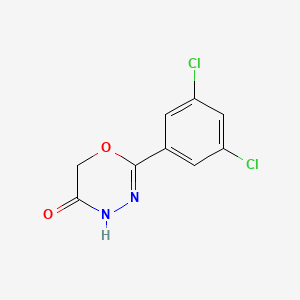
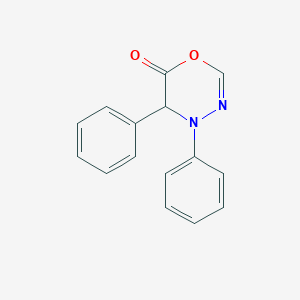
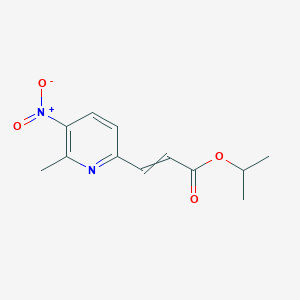
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
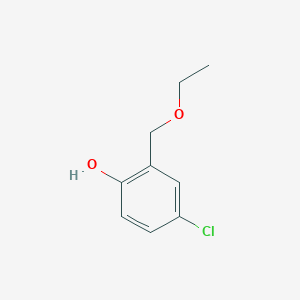
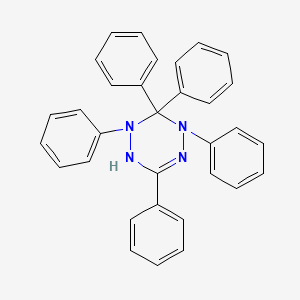
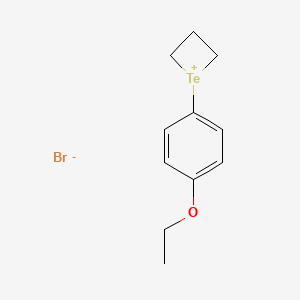
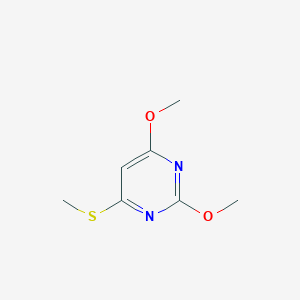
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
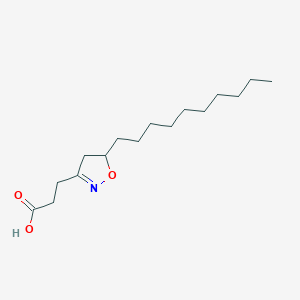
![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
